molecular formula C26H27Cl2N5O2 B1683963 PD0166285 CAS No. 185039-89-8

PD0166285

Katalognummer: B1683963
CAS-Nummer: 185039-89-8
Molekulargewicht: 512.4 g/mol
InChI-Schlüssel: IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD0166285 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der WEE1-Kinase bekannt ist, einem wichtigen Regulator des Zellzyklus.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit der Herstellung von Zwischenverbindungen beginnen, die anschließend unter spezifischen Bedingungen zu dem Endprodukt umgesetzt werden. Der genaue Syntheseweg kann variieren, umfasst aber in der Regel die folgenden Schritte:

    Bildung von Zwischenverbindungen: Anfangs werden häufig wichtige Zwischenprodukte durch Reaktionen wie Nitrierung, Reduktion und Cyclisierung hergestellt.

    Kupplungsreaktionen: Diese Zwischenprodukte werden dann Kupplungsreaktionen unterzogen, die oft Reagenzien wie Palladiumkatalysatoren beinhalten, um die Kernstruktur von this compound zu bilden.

    Abschließende Modifikationen: Die letzten Schritte umfassen normalerweise Modifikationen, um spezifische funktionelle Gruppen einzuführen, wodurch die Aktivität und Spezifität der Verbindung verbessert wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie Durchflusschemie und automatisierte Synthese werden häufig eingesetzt, um diese Ziele zu erreichen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PD0166285 involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nitration, reduction, and cyclization.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving reagents like palladium catalysts, to form the core structure of this compound.

    Final Modifications: The final steps usually involve modifications to introduce specific functional groups, enhancing the compound’s activity and specificity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.

Analyse Chemischer Reaktionen

Cell Cycle Regulation

  • G2/M Phase Transition : PD0166285 disrupts the G2 checkpoint by inhibiting the phosphorylation of cdc2 at Tyr-15, thereby allowing cells to bypass this critical regulatory point and enter mitosis despite DNA damage .

  • Induction of Apoptosis : Studies have shown that treatment with this compound results in increased levels of γ-H2AX, a marker for DNA damage, indicating a heightened apoptotic response in various cancer cell lines .

  • Research Findings

Numerous studies have explored the effects of this compound on different cancer types. The following table summarizes key findings from recent research:

StudyCancer TypeIC50 (nM)MechanismKey Findings
Melanoma500Wee1 inhibitionInduces apoptosis via G2 checkpoint abrogation
Lung Squamous Cell Carcinoma234 - 694Sensitizes to cisplatinEnhances clinical outcomes through Rad51 modulation
Esophageal Squamous Cell Carcinoma200 - 600Inhibits PKMYT1 and Rad51Attenuates DNA repair mechanisms
LeukemiaNot specifiedHDAC11 expression modulationShows potential anti-leukemia effects

Sensitization to Chemotherapy

Research indicates that this compound enhances the efficacy of traditional chemotherapy agents like cisplatin by sensitizing tumor cells to their effects. This combination therapy leads to improved clinical outcomes, particularly in tumors with compromised DNA repair mechanisms .

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits tumor growth in mouse models when used alone or in combination with radiation therapy. The compound's ability to induce mitotic catastrophe further supports its potential as a therapeutic agent in oncology .

This compound represents a novel approach to cancer treatment through its inhibition of Wee1 kinase and subsequent modulation of cell cycle dynamics. Its ability to sensitize cancer cells to chemotherapy and radiation therapy highlights its potential as an effective therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.

  • Future Directions

Further investigations are necessary to explore the long-term effects and optimal dosing strategies for this compound in various cancer types. Additionally, understanding the molecular interactions between this compound and other cellular pathways will be crucial for developing combination therapies that maximize therapeutic efficacy while minimizing adverse effects.

This comprehensive analysis underscores the significance of this compound in cancer research and therapy, paving the way for future advancements in targeted cancer treatments.

Wissenschaftliche Forschungsanwendungen

Lung Squamous Cell Carcinoma (LUSC)

  • Study Findings : Research demonstrated that PD0166285 sensitizes LUSC cells to cisplatin by modulating DNA damage response pathways through Rad51 and Stat1 pathways. The combination treatment led to significant apoptosis and reduced tumor growth in vitro .
  • Clinical Implications : The findings suggest that this compound could be used as a combinatory therapeutic agent alongside traditional chemotherapy agents to improve outcomes for patients with LUSC.

Esophageal Squamous Cell Carcinoma (ESCC)

  • Effectiveness : this compound has shown promise in enhancing the effects of radiotherapy on ESCC cells by inhibiting Wee1 and PKMYT1. This dual inhibition results in heightened susceptibility to radiation-induced cell death .
  • Case Study : In vitro studies indicated that ESCC cells treated with this compound exhibited increased apoptosis rates when subjected to radiation compared to control groups.

Other Cancer Types

  • Melanoma : In B16 mouse melanoma cells, this compound was found to inhibit radiation-induced cdc2 phosphorylation, thus promoting cell death under radiation exposure .
  • Leukemia : Preliminary studies suggest that this compound may also have anti-leukemic effects, although further research is needed to elucidate its mechanisms and efficacy in this context .

Data Summary

The following table summarizes key findings from various studies on this compound:

Cancer Type Mechanism Outcome Reference
Lung Squamous Cell CarcinomaWee1 inhibition, sensitization to cisplatinIncreased apoptosis, reduced tumor growth
Esophageal Squamous Cell CarcinomaDual inhibition of Wee1 and PKMYT1Enhanced radiation sensitivity
MelanomaInhibition of cdc2 phosphorylationIncreased cell death under radiation
LeukemiaPotential anti-leukemic effectsNeeds further investigation

Wirkmechanismus

PD0166285 exerts its effects primarily by inhibiting the WEE1 kinase, which plays a crucial role in regulating the cell cycle. By inhibiting WEE1, this compound disrupts the G2/M checkpoint, preventing cells from repairing DNA damage before mitosis. This leads to increased sensitivity of cancer cells to DNA-damaging agents like radiation and chemotherapy .

Vergleich Mit ähnlichen Verbindungen

PD0166285 ist einzigartig in seiner Spezifität und Potenz als WEE1-Inhibitor. Ähnliche Verbindungen umfassen:

    MK-1775: Ein weiterer WEE1-Inhibitor mit ähnlichen Anwendungen in der Krebstherapie.

    AZD1775: Bekannt für seinen Einsatz in Kombination mit anderen Chemotherapeutika.

    PD407824: Eine verwandte Verbindung mit inhibitorischen Wirkungen auf WEE1 und andere Kinasen.

This compound zeichnet sich durch seine hohe Spezifität und Wirksamkeit bei der Sensibilisierung von Krebszellen gegenüber der Behandlung aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .

Biologische Aktivität

PD0166285 is a potent inhibitor of the Wee1 kinase, a critical regulator of the cell cycle, particularly in the G2/M transition. This compound has garnered attention for its potential as an anti-cancer therapeutic due to its ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily by inhibiting the activity of Wee1 kinase, which phosphorylates cyclin-dependent kinase 1 (CDK1) at Tyr-15, preventing premature entry into mitosis. By blocking this phosphorylation, this compound allows cells to bypass the G2 checkpoint and enter mitosis even in the presence of DNA damage, leading to mitotic catastrophe and cell death.

Key Findings:

  • Cell Cycle Regulation : this compound induces G2/M phase arrest in various cancer cell lines, including lung squamous cell carcinoma (LUSC) and esophageal squamous cell carcinoma (ESCC) .
  • Apoptosis Induction : The compound has been shown to increase apoptosis rates when used alone or in combination with other chemotherapeutic agents like cisplatin .
  • Rad51 Pathway Involvement : this compound modulates DNA damage response pathways through Rad51, enhancing the apoptotic response in tumor cells .

Case Studies and Experimental Data

  • Cell Lines Tested : Various cancer cell lines have been evaluated for their response to this compound, including:
    • B16 mouse melanoma
    • Lung squamous carcinoma (NCI-H226, NCI-H520)
    • Esophageal squamous carcinoma (KYSE150, TE1)
  • Concentration and Exposure : Most studies utilized concentrations ranging from 0.5 μM to 800 nM over exposure periods of 2 to 48 hours. Notably:
    • A concentration of 0.5 μM was effective in inducing G0/G1 arrest in B16 cells within 4 hours .
    • In LUSC cells, IC50 values for this compound ranged from 641 nM to 1204 nM .
  • Clonogenic Assays : Clonogenic assays demonstrated that this compound significantly reduced colony formation in treated cells compared to controls, highlighting its anti-proliferative effects .

Data Tables

Cell Line IC50 (nM) Effect on Cell Cycle Apoptosis Induction
B16 Mouse Melanoma500G0/G1 ArrestYes
NCI-H226 (LUSC)641-1204G2/M ArrestEnhanced with Cisplatin
KYSE150 (ESCC)VariesG2/M ArrestYes

Eigenschaften

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019043
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-89-8
Record name 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.155 g (0.40 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37, 0.167 g (0.80 mmol) of 4-(2-diethylaminoethoxy)aniline and 1 mL of (2-methoxyethyl)ether (bp 162° C.) was heated with stirring in a 150° C. oil bath. All solid gradually dissolved over a period of 10 minutes. The solution was heated another 10 minutes and cooled to 100° C. Water was added dropwise until slight turbidity. The crystals that separated on inducement were filtered, washed with 0.5 mL of ether and 2 mL of water, and dried; wt 0.105 g. Purification was effected by chromatography eluting with chloroform, then ethyl acetate and finally 10% methanol/chloroform to obtain fraction with pure product. The eluent was evaporated to dryness. The remaining amorphous solid was dissolved in 1 mL of warm ethyl acetate. The crystals that separated on inducement were filtered and washed sparingly with ethyl acetate and ether; wt 0.042 g; mp 141°-143° C.
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD0166285
Reactant of Route 2
Reactant of Route 2
PD0166285
Reactant of Route 3
Reactant of Route 3
PD0166285
Reactant of Route 4
Reactant of Route 4
PD0166285
Reactant of Route 5
Reactant of Route 5
PD0166285
Reactant of Route 6
Reactant of Route 6
PD0166285

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.